REACTION_CXSMILES
|
Br[CH:2]1[CH2:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([C:12]([O:14][CH3:15])=[O:13])[CH2:4][CH:3]1[F:16]>C(Cl)Cl>[CH3:10][O:9][C:7](=[O:8])[C:6]1[C:5](=[CH:4][C:3]([F:16])=[CH:2][CH:11]=1)[C:12]([O:14][CH3:15])=[O:13]
|
Name
|
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C(CC(=C(C(=O)OC)C1)C(=O)OC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred over basic alumina for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An aliquot was removed
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC(C=1C(C(=O)OC)=CC(=CC1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |